molecular formula C14H29NO B8696480 N-Isopropyl-2,3-dimethyl-2-(1-methylpropyl)valeramide CAS No. 51115-83-4

N-Isopropyl-2,3-dimethyl-2-(1-methylpropyl)valeramide

Cat. No. B8696480
M. Wt: 227.39 g/mol
InChI Key: TUZDHGXGZZMZQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04153679

Procedure details

2-sec-butyl-2,3-dimethylpentanoyl chloride (bp. 108°-110°/17 mm) was prepared in the usual way from 2-sec-butyl-2,3-dimethylpentanoic acid and thionyl chloride. A solution of this acid chloride (2.0g) in ether (30 ml) was added with stirring to a solution of isopropylamine (2.0g) in ether (100 ml). After 16 hours the ethereal solution was washed with dilute hydrochloric acid and water, dried (MgSO4), and concentrated to give a white solid. This solid was recrystallised from petroleum ether (bp. 40°-60°) to give N-isopropyl-2-sec-butyl-2,3-dimethylpentanamide, MP. 74°-76°.
Name
2-sec-butyl-2,3-dimethylpentanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:5]([CH3:13])([CH:9]([CH3:12])[CH2:10][CH3:11])[C:6]([OH:8])=[O:7])([CH2:3][CH3:4])[CH3:2].S(Cl)([Cl:16])=O.[CH:18]([NH2:21])([CH3:20])[CH3:19]>CCOCC>[CH:1]([C:5]([CH3:13])([CH:9]([CH3:12])[CH2:10][CH3:11])[C:6]([Cl:16])=[O:7])([CH2:3][CH3:4])[CH3:2].[CH:18]([NH:21][C:6](=[O:8])[C:5]([CH:1]([CH2:3][CH3:4])[CH3:2])([CH3:13])[CH:9]([CH3:12])[CH2:10][CH3:11])([CH3:20])[CH3:19]

Inputs

Step One
Name
2-sec-butyl-2,3-dimethylpentanoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)C(C(=O)O)(C(CC)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
acid chloride
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After 16 hours the ethereal solution was washed with dilute hydrochloric acid and water
Duration
16 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
This solid was recrystallised from petroleum ether (bp. 40°-60°)

Outcomes

Product
Name
Type
product
Smiles
C(C)(CC)C(C(=O)Cl)(C(CC)C)C
Name
Type
product
Smiles
C(C)(C)NC(C(C(CC)C)(C)C(C)CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.